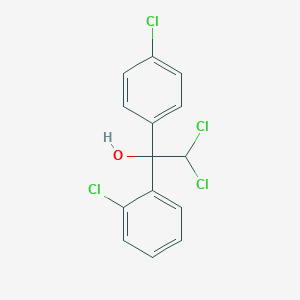
Hydroxy Mitotane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy Mitotane is a derivative of Mitotane, a well-known adrenolytic agent used primarily in the treatment of adrenocortical carcinoma. This compound is characterized by the presence of a hydroxyl group, which distinguishes it from its parent compound. This modification can potentially alter its pharmacokinetic and pharmacodynamic properties, making it a subject of interest in medical and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroxy Mitotane can be synthesized through the hydroxylation of Mitotane. The process typically involves the introduction of a hydroxyl group into the Mitotane molecule. This can be achieved using various hydroxylating agents under controlled conditions. For instance, the use of hydrogen peroxide in the presence of a catalyst can facilitate the hydroxylation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar principles as its laboratory synthesis but on a larger scale. The process would involve the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The scalability of the process would be a key consideration, along with the cost-effectiveness and environmental impact of the production methods.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxy Mitotane can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting it to its parent compound.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed to substitute the hydroxyl group, depending on the desired product.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Reversion to Mitotane.
Substitution: Formation of various substituted derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Hydroxy Mitotane has several applications in scientific research:
Chemistry: Used as a model compound to study hydroxylation reactions and their effects on pharmacokinetics.
Biology: Investigated for its potential effects on cellular metabolism and enzyme activity.
Medicine: Explored for its potential therapeutic effects in treating adrenocortical carcinoma and other conditions.
Industry: Potential use in the synthesis of other pharmacologically active compounds.
Mécanisme D'action
The exact mechanism of action of Hydroxy Mitotane is not fully understood. it is believed to exert its effects by modifying the peripheral metabolism of steroids and directly suppressing the adrenal cortex. The hydroxyl group may enhance its binding affinity to certain molecular targets, thereby increasing its efficacy. The metabolic transformation to its active form is thought to occur via an enzyme system unique to adrenal cortex tissue .
Comparaison Avec Des Composés Similaires
Hydroxy Mitotane can be compared with other hydroxylated derivatives of Mitotane and similar adrenolytic agents:
Mitotane: The parent compound, used primarily for adrenocortical carcinoma.
This compound: Distinguished by the presence of a hydroxyl group, potentially altering its pharmacokinetic properties.
Other Hydroxylated Derivatives: Similar compounds with hydroxyl groups at different positions, affecting their activity and efficacy.
This compound’s uniqueness lies in its specific hydroxylation pattern, which may confer distinct pharmacological properties compared to its parent compound and other derivatives.
Propriétés
Formule moléculaire |
C14H10Cl4O |
|---|---|
Poids moléculaire |
336.0 g/mol |
Nom IUPAC |
2,2-dichloro-1-(2-chlorophenyl)-1-(4-chlorophenyl)ethanol |
InChI |
InChI=1S/C14H10Cl4O/c15-10-7-5-9(6-8-10)14(19,13(17)18)11-3-1-2-4-12(11)16/h1-8,13,19H |
Clé InChI |
AEXXEKDNQRPIMR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)(C(Cl)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


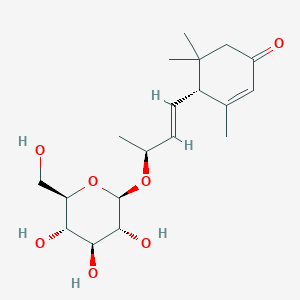

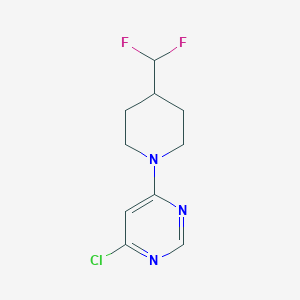
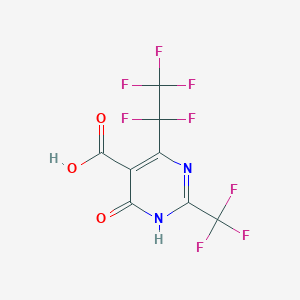
![N,2,3-trimethyl-N-[2-(4-methyl-3-sulfamoylanilino)pyrimidin-4-yl]indazol-6-amine oxide](/img/structure/B13433226.png)

![1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B13433232.png)
![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2-non-8-enyl-3-oxotridec-12-enoate](/img/structure/B13433233.png)
![(3S,4R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13433235.png)
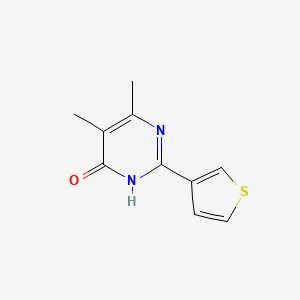
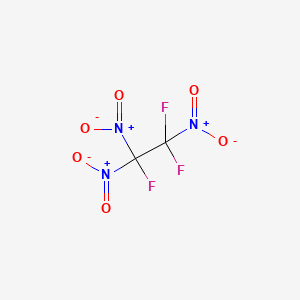
![[4-[[(2S)-6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl hydrogen carbonate](/img/structure/B13433251.png)
amino}butanoic acid](/img/structure/B13433266.png)

